Welcome to the BenchChem Online Store!
molecular formula C11H18ClNO B8644186 2-Aminomethyl-4-(1,1-dimethylethyl)phenol hydrochloride CAS No. 63712-11-8

2-Aminomethyl-4-(1,1-dimethylethyl)phenol hydrochloride

Cat. No. B8644186
M. Wt: 215.72 g/mol
InChI Key: NMSODEPIDMLBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04029816

Procedure details

To a solution of 2-aminomethyl-4-(1,1-dimethylethyl)phenol hydrochloride (215 g., 1.0 mole) in water (1.6 l.) is added a solution of iodine monochloride (165 g., 1.0 mole) in 3N hydrochloric acid (800 ml.). The resulting reaction mixture is stirred at 20° C. for 3 hours and then cooled to -20° C. whereupon solid is deposited. The deposited solid is collected and crystallized from ethanol 12N-hydrochloric acid (1:1) to give the desired 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (277 g.), m.p. 200°-201° C. (dec.).
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[OH:14].[I:15]Cl>O.Cl>[ClH:1].[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:11])([CH3:13])[CH3:12])[CH:7]=[C:6]([I:15])[C:5]=1[OH:14] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
215 g
Type
reactant
Smiles
Cl.NCC1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
165 g
Type
reactant
Smiles
ICl
Name
Quantity
1.6 L
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C. whereupon solid
CUSTOM
Type
CUSTOM
Details
The deposited solid is collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol 12N-hydrochloric acid (1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.